molecular formula C14H18Cl2O2 B14721735 4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate CAS No. 92522-77-5

4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate

Katalognummer: B14721735
CAS-Nummer: 92522-77-5
Molekulargewicht: 289.2 g/mol
InChI-Schlüssel: LIJRLSPXDUFPHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate is an organic compound with a complex structure. It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a chloromethylpropanoate group. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate typically involves the reaction of 4-tert-butyl-2-chlorophenol with 2-chloro-2-methylpropanoic acid. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as column distillation, magnetic stirring, and the use of cooling or heating baths are commonly employed .

Analyse Chemischer Reaktionen

Types of Reactions

4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group would yield the corresponding carboxylic acid and alcohol .

Wissenschaftliche Forschungsanwendungen

4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Tert-butyl-2-chlorophenyl 2-chloro-2-methylpropanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structure provides specific reactivity and properties that are not found in similar compounds .

Eigenschaften

CAS-Nummer

92522-77-5

Molekularformel

C14H18Cl2O2

Molekulargewicht

289.2 g/mol

IUPAC-Name

(4-tert-butyl-2-chlorophenyl) 2-chloro-2-methylpropanoate

InChI

InChI=1S/C14H18Cl2O2/c1-13(2,3)9-6-7-11(10(15)8-9)18-12(17)14(4,5)16/h6-8H,1-5H3

InChI-Schlüssel

LIJRLSPXDUFPHC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1)OC(=O)C(C)(C)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.